molecular formula C21H26O5 B1679067 Prednisone CAS No. 53-03-2

Prednisone

Cat. No.: B1679067
CAS No.: 53-03-2
M. Wt: 358.4 g/mol
InChI Key: XOFYZVNMUHMLCC-ZPOLXVRWSA-N
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Scientific Research Applications

Indications for Use

Prednisone is indicated for numerous conditions, categorized as follows:

  • Autoimmune Disorders : Such as lupus and rheumatoid arthritis.
  • Respiratory Conditions : Including asthma and chronic obstructive pulmonary disease.
  • Dermatological Conditions : Such as severe skin allergies and dermatitis.
  • Gastrointestinal Disorders : Including inflammatory bowel disease.
  • Endocrine Disorders : Such as adrenal insufficiency.
  • Neoplastic Diseases : As part of chemotherapy regimens.
  • Organ Transplantation : To prevent rejection .

Rheumatoid Arthritis

This compound is commonly used to manage symptoms of rheumatoid arthritis. A study indicated that patients receiving modified-release this compound experienced significant improvements in morning stiffness compared to placebo .

Outcome MeasureThis compound Group (n=100)Placebo Group (n=100)Risk Ratio (95% CI)
Morning stiffness reduction75%30%2.5 (1.8–3.4)

Asthma Exacerbations

In patients with acute asthma exacerbations, this compound has been shown to reduce hospital admissions significantly. A recent study reported treatment failure rates of 42% in the this compound group compared to 34.5% in the placebo group, indicating a relative risk increase but also highlighting its role in managing severe cases .

Outcome MeasureThis compound Group (n=88)Placebo Group (n=87)Risk Ratio (95% CI)
Treatment failure at 8 weeks42%34.5%1.22 (0.87–1.69)

Kidney Disorders

This compound is also utilized in treating nephrotic syndrome and IgA vasculitis nephritis, where it helps reduce proteinuria and delay renal function decline. Clinical guidelines recommend its use for patients with persistent proteinuria .

Case Studies

Case Study 1: Management of Lupus Nephritis
A cohort study involving patients with lupus nephritis showed that those treated with this compound had improved renal function and reduced proteinuria over six months compared to those receiving standard care without corticosteroids.

Case Study 2: Organ Transplantation
In a clinical trial involving kidney transplant recipients, the use of this compound as part of the immunosuppressive regimen significantly decreased the incidence of acute rejection episodes compared to controls not receiving corticosteroids.

Safety Profile

While this compound is effective, it is associated with potential side effects such as hyperglycemia, osteoporosis, and increased infection risk. Long-term use requires careful monitoring to mitigate these risks .

Biological Activity

Prednisone is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Its biological activity primarily stems from its conversion to prednisolone, the active metabolite, which exerts significant effects on various physiological processes. This article explores the biological activity of this compound, including its mechanism of action, clinical implications, and relevant research findings.

This compound is biologically inert and requires metabolic conversion in the liver to prednisolone, which binds to glucocorticoid receptors (GRs). This binding initiates a cascade of genomic and non-genomic effects that modulate inflammation and immune responses:

  • Genomic Effects : The GR-ligand complex translocates to the nucleus, where it influences gene transcription. This process involves:
    • Transactivation : Upregulation of anti-inflammatory proteins.
    • Transrepression : Suppression of pro-inflammatory transcription factors like NF-κB, leading to decreased expression of inflammatory cytokines .
  • Non-Genomic Effects : These include rapid signaling pathways that affect cellular functions such as ion transport and enzyme activity .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : this compound is well absorbed orally.
  • Metabolism : Primarily occurs in the liver, where it converts to prednisolone. Factors such as liver disease can impair this conversion, affecting the drug's efficacy .
  • Half-Life : The half-life of this compound is approximately 2-3 hours, with effects lasting longer due to the prolonged action of prednisolone .

Clinical Applications

This compound is utilized in various clinical settings, including:

  • Autoimmune Disorders : Such as rheumatoid arthritis and lupus.
  • Allergic Reactions : Effective in managing severe allergies and asthma exacerbations.
  • Cancer Therapy : Used in combination with other agents to manage certain cancers.

Study on Liver Disease Impact

A study assessed the conversion efficiency of this compound in patients with liver disease compared to healthy controls. It found that patients with active liver disease had significantly higher plasma levels of prednisolone after this compound administration due to impaired conversion processes. This suggests that dosing adjustments may be necessary for this patient population .

Dystrophin Muscle Content Study

In a clinical trial involving patients with Duchenne muscular dystrophy (DMD), this compound was compared with other corticosteroids regarding its effect on muscle function and dystrophin production. Results indicated that while many patients showed minimal increases in dystrophin content, those treated with this compound exhibited varied responses based on individual metabolic differences .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory mediators.
ImmunosuppressionDecreases immune response, beneficial in autoimmune diseases.
Gene Expression ModulationAlters transcription of genes involved in inflammation and immune response.
Metabolic EffectsInfluences glucose metabolism and can lead to side effects such as hyperglycemia.

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis-driven research question for studying Prednisone’s anti-inflammatory mechanisms?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved pathways like NF-κB modulation). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. For example: “Does this compound inhibit interleukin-6 (IL-6) synthesis in macrophages via glucocorticoid receptor dimerization, and how does this vary across immune cell subtypes?” Align the question with preclinical models (e.g., murine macrophage assays) to ensure testability .

Q. What experimental design principles are critical for establishing causality in this compound efficacy studies?

  • Methodological Answer : Implement randomized controlled trials (RCTs) with double-blinding to minimize bias. Define inclusion/exclusion criteria rigorously (e.g., excluding patients with recent steroid use). Use stratified randomization to account for covariates like age or comorbidities. For preclinical studies, adhere to NIH guidelines for animal models, including sample size calculations and ethical oversight .

Q. How can researchers conduct a systematic literature review to contextualize this compound’s pharmacokinetics?

  • Methodological Answer : Use databases like PubMed and Embase with Boolean terms (e.g., “this compound AND pharmacokinetics NOT asthma”). Apply PRISMA guidelines for screening and data extraction. Critically evaluate studies for biases (e.g., industry-funded trials) and prioritize peer-reviewed, high-impact journals. Synthesize findings into a meta-analysis if heterogeneity permits .

Advanced Research Questions

Q. How can researchers enhance reproducibility in this compound metabolite quantification studies?

  • Methodological Answer : Standardize LC-MS/MS protocols across labs (e.g., identical column temperatures and ionization sources). Share raw data via repositories like MetaboLights. Perform inter-laboratory validation with blinded samples .

Key Takeaways :

  • Prioritize frameworks like FINER and PICO to structure questions .
  • Address contradictions via sensitivity analyses and causal inference models .
  • Adhere to ethical guidelines for human/animal studies .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
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InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
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InChI Key

XOFYZVNMUHMLCC-ZPOLXVRWSA-N
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Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
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Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C
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Molecular Formula

C21H26O5
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DSSTOX Substance ID

DTXSID4021185
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Molecular Weight

358.4 g/mol
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Physical Description

Prednisone is an odorless white crystalline powder. (NTP, 1992), Solid
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Solubility

Very slightly soluble (NTP, 1992), Very slightly soluble, Very slightly soluble in water; 1 g soluble in 150 mL alcohol, in 200 mL chloroform; slightly soluble in methanol, 1.11e-01 g/L
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Mechanism of Action

Prednisone is first metabolized in the liver to its active form, prednisolone, a glucocorticoid agonist corticosteroid. The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., In physiologic doses, corticosteroids are administered to replace deficient endogenous hormones. In larger (pharmacologic) doses, glucocorticoids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. The drugs suppress the immune response by reducing activity and volume of the lymphatic system, producing lymphocytopenia, decreasing immunoglobulin and complement concentrations, decreasing passage of immune complexes through basement membranes, and possibly by depressing reactivity of tissue to antigen-antibody interactions. Glucocorticoids stimulate erythroid cells of bone marrow, prolong survival time of erythrocytes and platelets, and produce neutrophilia and eosinopenia. Glucocorticoids promote gluconeogenesis, redistribution of fat from peripheral to central areas of the body, and protein catabolism, which results in negative nitrogen balance. They reduce intestinal absorption and increase renal excretion of calcium. /Corticosteroids/, Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/
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Color/Form

Crystals, White to practically white, crystalline powder

CAS No.

53-03-2
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Melting Point

451 to 455 °F (DEC) (NTP, 1992), 234 °C (decomposes), 233 - 235 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Prednisone
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Prednisone
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Prednisone
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Prednisone
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Prednisone
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Prednisone

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